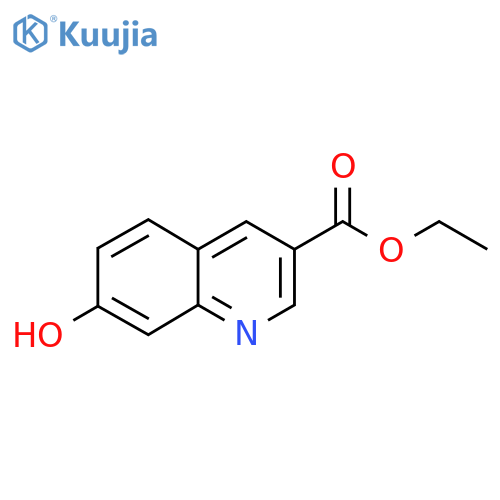

Cas no 202595-32-2 (Ethyl 7-hydroxyquinoline-3-carboxylate)

202595-32-2 structure

商品名:Ethyl 7-hydroxyquinoline-3-carboxylate

CAS番号:202595-32-2

MF:C12H11NO3

メガワット:217.220643281937

MDL:MFCD18416643

CID:4634578

PubChem ID:135819170

Ethyl 7-hydroxyquinoline-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ETHYL 7-HYDROXYQUINOLINE-3-CARBOXYLATE

- AMY26543

- CIA59532

- SB70692

- ethyl 7-hydroxy-3-quinoline-carboxylate

- A928664

- AS-39070

- 202595-32-2

- SCHEMBL2202317

- CS-0139433

- MFCD18416643

- BZIKWZHREHOEEN-UHFFFAOYSA-N

- ETHYL7-HYDROXYQUINOLINE-3-CARBOXYLATE

- AKOS027330626

- Ethyl 7-hydroxyquinoline-3-carboxylate

-

- MDL: MFCD18416643

- インチ: 1S/C12H11NO3/c1-2-16-12(15)9-5-8-3-4-10(14)6-11(8)13-7-9/h3-7,14H,2H2,1H3

- InChIKey: BZIKWZHREHOEEN-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1=CN=C2C=C(C=CC2=C1)O)=O

計算された属性

- せいみつぶんしりょう: 217.07389321g/mol

- どういたいしつりょう: 217.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.4

- 疎水性パラメータ計算基準値(XlogP): 2.1

Ethyl 7-hydroxyquinoline-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB480225-250 mg |

Ethyl 7-hydroxyquinoline-3-carboxylate |

202595-32-2 | 250MG |

€499.70 | 2022-06-09 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2492-250MG |

ethyl 7-hydroxyquinoline-3-carboxylate |

202595-32-2 | 95% | 250MG |

¥ 1,498.00 | 2023-03-31 | |

| Chemenu | CM228982-1g |

Ethyl 7-hydroxyquinoline-3-carboxylate |

202595-32-2 | 97% | 1g |

$669 | 2021-08-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2492-10G |

ethyl 7-hydroxyquinoline-3-carboxylate |

202595-32-2 | 95% | 10g |

¥ 18,711.00 | 2023-03-31 | |

| abcr | AB480225-1 g |

Ethyl 7-hydroxyquinoline-3-carboxylate |

202595-32-2 | 1g |

€1,183.40 | 2022-06-09 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2492-5G |

ethyl 7-hydroxyquinoline-3-carboxylate |

202595-32-2 | 95% | 5g |

¥ 11,226.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2492-250mg |

ethyl 7-hydroxyquinoline-3-carboxylate |

202595-32-2 | 95% | 250mg |

¥1496.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2492-1g |

ethyl 7-hydroxyquinoline-3-carboxylate |

202595-32-2 | 95% | 1g |

¥3739.0 | 2024-04-22 | |

| Ambeed | A394997-250mg |

Ethyl 7-hydroxyquinoline-3-carboxylate |

202595-32-2 | 97% | 250mg |

$278.0 | 2024-04-22 | |

| 1PlusChem | 1P00I49J-250mg |

Ethyl 7-hydroxyquinoline-3-carboxylate |

202595-32-2 | 95% | 250mg |

$345.00 | 2023-12-19 |

Ethyl 7-hydroxyquinoline-3-carboxylate 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

202595-32-2 (Ethyl 7-hydroxyquinoline-3-carboxylate) 関連製品

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:202595-32-2)Ethyl 7-hydroxyquinoline-3-carboxylate

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):158.0/250.0/649.0